1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] is a synthetic organic compound known for its unique molecular structure and potential applications in various fields of scientific research. The presence of a spiro[isobenzofuran-1,4'-piperidine] core and the 2-fluoroethoxybenzyl group makes it an interesting target for pharmaceutical and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] involves a multi-step synthesis. Typically, the synthesis begins with the preparation of the 2-fluoroethoxybenzyl precursor, followed by its reaction with a suitable piperidine derivative. Key steps include nucleophilic substitution, cyclization, and spiro-compound formation. The reaction conditions often involve the use of strong bases, solvents like DMF (dimethylformamide), and controlled temperature environments.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be streamlined to enhance yield and purity. The use of continuous flow reactors and automated synthesis techniques can significantly improve the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] can undergo a variety of chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the piperidine ring, under appropriate conditions.
Reduction: Reduction reactions can lead to the hydrogenation of certain functional groups within the compound.
Substitution: The benzyl and piperidine moieties allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often vary based on the desired outcome, with solvent choice and temperature control being critical factors.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Its unique structure allows for exploration in biological systems, including studies on receptor binding and enzymatic interactions.
Industry: The compound's properties make it useful in materials science and the development of novel polymers and advanced materials.
Mechanism of Action
The exact mechanism of action for 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluorine atom in the 2-fluoroethoxy group can influence the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
When compared to similar compounds, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] stands out due to its unique structural features and functional groups. Other compounds with similar spiro or piperidine frameworks might lack the fluorinated side chain, which can significantly alter their chemical properties and biological activities. Some similar compounds include spiro[cyclohexane-1,4'-piperidine], which lacks the aromatic benzyl group, and 1'-(4-methoxybenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine], which substitutes a methoxy group for the fluoroethoxy group.
Hope this detailed article sparks your scientific curiosity! If there's anything more specific you'd like to know, feel free to ask.
Properties
IUPAC Name |
1'-[[4-(2-fluoroethoxy)phenyl]methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-11-14-24-19-7-5-17(6-8-19)15-23-12-9-21(10-13-23)20-4-2-1-3-18(20)16-25-21/h1-8H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRJVIRIZGJWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=C(C=C4)OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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